molecular formula C19H20N2O3 B5212638 N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide

N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide

Cat. No. B5212638
M. Wt: 324.4 g/mol
InChI Key: DOUFWDBDYRAYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide, commonly known as BMIPP, is a synthetic compound that belongs to the benzoxazole family. It is widely used in scientific research to investigate the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

BMIPP is a lipophilic compound that is taken up by cardiomyocytes through passive diffusion. Once inside the cell, it binds to the inner mitochondrial membrane, where it accumulates in areas of high oxidative metabolism. The binding of BMIPP to the mitochondrial membrane is dependent on the membrane potential, and it is reversible.
Biochemical and Physiological Effects:
BMIPP has been shown to have a number of biochemical and physiological effects on the heart. It has been reported to decrease the rate of fatty acid oxidation, which may contribute to its cardioprotective effects. BMIPP has also been shown to reduce the expression of pro-inflammatory cytokines, which may be beneficial in the treatment of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMIPP in lab experiments is its high selectivity for the mitochondrial membrane of cardiomyocytes. This makes it a useful tool for studying the function of the heart in both normal and pathological conditions. However, BMIPP has some limitations in lab experiments, such as its relatively short half-life and the need for specialized equipment for imaging.

Future Directions

There are several potential future directions for research on BMIPP. One area of interest is the development of new imaging techniques that can detect BMIPP uptake in vivo with higher sensitivity and specificity. Another potential area of research is the investigation of the therapeutic potential of BMIPP in the treatment of heart disease, such as heart failure and ischemic heart disease. Finally, the use of BMIPP as a molecular probe for studying the function of other organs and tissues, such as the brain and liver, is also an area of potential future research.

Synthesis Methods

BMIPP can be synthesized by the reaction of 4-methoxybenzylamine with 2-(isopropylamino) benzoic acid, followed by cyclization with phosgene. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BMIPP has been extensively used in scientific research as a molecular probe for imaging and studying the function of the heart. It has been shown to selectively bind to the mitochondrial membrane of cardiomyocytes, making it a useful tool for detecting myocardial ischemia and assessing myocardial viability.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-N-propan-2-yl-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-12(2)20-19(22)14-6-9-16-17(11-14)24-18(21-16)10-13-4-7-15(23-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUFWDBDYRAYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide

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